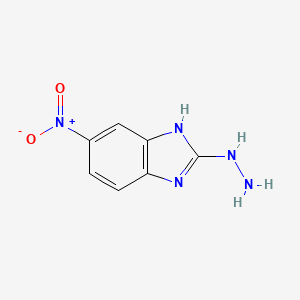

2-Hydrazino-5-nitro-1H-1,3-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-nitro-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-11-7-9-5-2-1-4(12(13)14)3-6(5)10-7/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSMPTOEEIBHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541705 | |

| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91467-48-0 | |

| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that influence the reaction outcome. Furthermore, it will cover the characterization of the final product and essential safety considerations for handling the hazardous reagents involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important benzimidazole derivative.

Introduction: The Significance of Benzimidazole Scaffolds

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The fused heterocyclic system of benzene and imidazole rings provides a versatile scaffold that can be readily functionalized to modulate its biological properties. The introduction of a nitro group and a hydrazino moiety, as in the case of this compound, can impart unique chemical reactivity and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This guide will focus on a reliable and reproducible synthetic route to this target molecule.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 5-nitro-1H-benzimidazol-2(3H)-one. The overall pathway involves the conversion of the benzimidazolone to a 2-chloro intermediate, followed by a nucleophilic substitution with hydrazine hydrate.

Caption: Overall synthetic pathway for this compound.

Step 1: Chlorination of 5-Nitro-1H-benzimidazol-2(3H)-one

The initial step involves the conversion of the carbonyl group in 5-nitro-1H-benzimidazol-2(3H)-one to a chloro group. This is a crucial activation step, transforming the relatively unreactive C2 position into a good leaving group for the subsequent nucleophilic substitution.

Mechanism: The reaction proceeds via the interaction of the carbonyl oxygen with a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This forms a reactive intermediate that is subsequently attacked by a chloride ion to yield the 2-chloro derivative.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 5-nitro-1H-benzimidazol-2(3H)-one (1 equivalent), phosphorus oxychloride (3 equivalents), and phosphorus pentachloride (0.5 equivalents) is prepared.

-

The reaction mixture is heated on a steam bath for 2-3 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude 2-chloro-5-nitro-1H-benzimidazole can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrazinolysis of 2-Chloro-5-nitro-1H-benzimidazole

The second and final step is the nucleophilic substitution of the chloro group at the C2 position with hydrazine. Hydrazine hydrate acts as the nucleophile, attacking the electron-deficient C2 carbon of the benzimidazole ring.

Mechanism: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the C2 carbon, leading to the displacement of the chloride ion. A subsequent proton transfer results in the formation of the stable this compound.

Experimental Protocol:

-

A solution of 2-chloro-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and then dried to yield this compound. Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are typically employed:

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₇H₇N₅O₂ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Expected to be a solid, likely colored due to the nitro group. |

| Melting Point | To be determined experimentally. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine and imidazole), C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching of the NO₂ group. |

| ¹H NMR (DMSO-d₆) | Aromatic protons on the benzimidazole ring will show characteristic splitting patterns. Signals for the NH and NH₂ protons of the hydrazino group and the imidazole NH will also be present and are typically exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the benzimidazole ring, with the carbon bearing the nitro group being significantly deshielded. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed. |

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance.[4][5][6][7] Strict adherence to safety protocols is mandatory when handling this reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[7]

-

Ventilation: All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[4][7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[6]

-

Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.[7]

Sources

- 1. longdom.org [longdom.org]

- 2. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole (CAS 91467-48-0). As direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from structurally analogous compounds—including nitrobenzimidazoles, 2-hydrazino-benzimidazoles, and other benzimidazole derivatives—to build a robust predictive profile. We present established, field-proven protocols for the experimental determination of key parameters such as ionization constant (pKa), lipophilicity (LogP/LogD), solubility, and thermal stability. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's behavior for applications in synthesis, formulation, and biological screening.

Molecular Identity and Structural Characteristics

This compound is a heterocyclic compound featuring a benzimidazole core substituted with a hydrazino group at the 2-position and a nitro group at the 5-position. These functional groups are critical determinants of the molecule's electronic, steric, and acid-base properties, which in turn govern its behavior in chemical and biological systems.

| Property | Value / Identifier | Source |

| IUPAC Name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | N/A |

| CAS Number | 91467-48-0 | [1] |

| Molecular Formula | C₇H₇N₅O₂ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])NC(=N2)NN | N/A |

Tautomerism and Structural Considerations

A key feature of the benzimidazole scaffold is the existence of prototropic tautomers. The imidazole proton can reside on either nitrogen atom (N1 or N3). Furthermore, the exocyclic hydrazino group introduces additional possibilities for tautomerism. While a crystal structure for the title compound has not been published, analysis of related structures like 2-methyl-5-nitro-1H-benzimidazole reveals that the core benzimidazole ring system is nearly planar[2]. The presence of multiple N-H donors (from the imidazole and hydrazino groups) and various acceptor atoms (imidazole nitrogens, nitro oxygens) strongly suggests that the molecule will participate in extensive intermolecular hydrogen bonding in the solid state, a feature observed in the crystal structures of analogous compounds[2][3]. This hydrogen bonding network is expected to significantly influence its melting point, solubility, and crystal packing.

Ionization, Lipophilicity, and Aqueous Behavior

The ionization state and lipophilicity of a molecule are paramount in drug discovery, dictating its solubility, membrane permeability, and interaction with biological targets.

Acidity and Basicity (pKa)

The this compound molecule possesses both acidic and basic centers. The imidazole ring is weakly basic, while the N-H protons are weakly acidic. The electron-withdrawing nitro group is expected to decrease the basicity (lower the pKa of the conjugate acid) compared to unsubstituted benzimidazoles. Experimental pKa values for a range of substituted benzimidazoles have been determined to be between 4.48 and 7.38[4][5]. Given the electronic effects of the substituents, the pKa values for the title compound are likely to be at the lower end of this range.

| Parameter | Predicted Value | Basis of Prediction |

| pKa₁ (Conjugate Acid) | ~3.5 - 4.5 | Based on electron-withdrawing effects of the nitro group on the benzimidazole core. |

| pKa₂ (N-H Acidity) | >10 | Typical range for imidazole N-H protons. |

Note: These are estimated values. Experimental determination is required for confirmation.

Lipophilicity (LogP & LogD)

LogP (the partition coefficient) measures the lipophilicity of the neutral species, while LogD (the distribution coefficient) accounts for all ionic species at a given pH. For an ionizable molecule like this, LogD is the more physiologically relevant descriptor[6]. The parent benzimidazole has a LogP of 1.32[7]. The polar nitro and hydrazino groups are expected to decrease the LogP of the title compound significantly.

| Parameter | Predicted Value | Basis of Prediction |

| LogP | 0.5 - 1.2 | Based on group contributions from the polar hydrazino and nitro moieties. |

| LogD at pH 7.4 | < LogP | Due to partial protonation of the basic centers at physiological pH. |

Protocol 1: Experimental Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined. This technique is well-established for benzimidazole derivatives[4][5].

Causality: The choice of this method is driven by its accessibility and the strong chromophores within the molecule (nitro-aromatic system), which should provide a robust analytical signal. The Henderson-Hasselbalch equation is used to relate the measured absorbance ratios to the pKa.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable co-solvent like methanol or DMSO to ensure initial dissolution.

-

Prepare a series of aqueous buffers with known pH values, covering a range from approximately pH 2 to pH 12. Maintain a constant ionic strength across all buffers.

-

-

Spectral Scan:

-

For a few selected pH values (e.g., 2, 7, 11), dilute the stock solution into the buffer and record the full UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance difference (λ_max_diff) between the acidic and basic forms.

-

-

Spectrophotometric Titration:

-

Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer of varying pH.

-

Measure the absorbance of each sample at the predetermined λ_max_diff.

-

-

Data Analysis:

-

Plot the measured absorbance against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, use the equation: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the fully ionized and neutral species, respectively.

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Solubility Profile

The solubility of a compound is a critical factor for its absorption and formulation. Based on analogues like 5-nitrobenzimidazole, which has very low water solubility (<0.1 mg/mL), the title compound is also expected to be poorly soluble in aqueous media at neutral pH[8]. However, its solubility is likely to increase at acidic pH due to the protonation of the basic nitrogen centers. It is expected to be more soluble in polar aprotic organic solvents like DMSO and DMF, a common characteristic of nitro-substituted benzimidazoles[9].

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic thermodynamic solubility of a compound, providing a self-validating system by ensuring equilibrium is reached.

Causality: This protocol is chosen to measure the true equilibrium solubility, which is a fundamental property independent of kinetic factors. The use of HPLC-UV for quantification provides high sensitivity and specificity.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid phase.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to sediment the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound. Calculate the original concentration in the supernatant to determine the solubility.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is essential for quality control. The following are predicted characteristics based on related structures.

| Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment and Rationale |

| FT-IR | 3400-3100 (broad) | N-H stretching vibrations (imidazole and hydrazine)[10][11]. |

| 1620-1600 | C=N stretching of the imidazole ring[10]. | |

| 1550-1500 & 1350-1300 | Asymmetric and symmetric NO₂ stretching vibrations[9]. | |

| ¹H NMR (DMSO-d₆) | 11.0 - 12.5 (broad s, 1H) | Imidazole N-H proton. |

| 7.5 - 8.5 (m, 3H) | Aromatic protons of the benzimidazole ring. | |

| 4.0 - 5.0 (broad s, 3H) | Labile protons of the -NHNH₂ group. | |

| ¹³C NMR (DMSO-d₆) | >150 | C2 carbon attached to two nitrogens. |

| 130-145 | Aromatic carbons, including the one attached to the NO₂ group. | |

| 105-120 | Aromatic carbons. |

Note: NMR chemical shifts are highly dependent on solvent and concentration. The hydrazino protons are exchangeable and may not always be clearly resolved.

Thermal Stability

Aromatic nitro compounds and benzimidazole derivatives often exhibit high thermal stability. Studies on related heterocyclic compounds show decomposition onset temperatures well above 250 °C[12]. Some energetic nitrobenzimidazole derivatives are stable up to 315 °C[9]. This high thermal resistance is crucial for safety during handling, storage, and certain formulation processes like melt extrusion.

Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a direct and reliable method to determine the temperature at which a compound begins to decompose.

Causality: This technique provides a quantitative measure of thermal stability by identifying the exact temperature at which mass loss (decomposition) begins. Performing the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition pathway.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated using certified standards.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).

-

Experimental Setup: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

Plot the sample mass (%) versus temperature to generate the TG curve.

-

The onset temperature of decomposition (T_onset) is determined from the point where significant mass loss begins.

-

The first derivative of the TG curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

This compound is a multifunctional heterocyclic compound with physicochemical properties dominated by its aromatic core and polar substituents. It is predicted to be a weakly basic, poorly water-soluble solid with high thermal stability. Its multiple hydrogen bond donors and acceptors suggest a high melting point and complex solid-state behavior. While this guide provides a robust, predictive framework based on established principles and data from analogous structures, it underscores the critical need for direct experimental validation. The protocols detailed herein offer a clear path for researchers to obtain the empirical data required for the confident application of this compound in medicinal chemistry and materials science.

References

-

Jerez, G., Kaufman, G., Prystai, M., Schenkeveld, S., & Donkor, K. K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]

-

Mora-Diez, N., & Donkor, K. K. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19517-19524. [Link]

-

Request PDF. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. [Link]

-

Lipka, E., Folly-Klan, M., Charton, J., Vacchera, M.-P., Bonte, J.-P., & Vacchera, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]

-

ResearchGate. (n.d.). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. PubChem. [Link]

-

Voitekhovich, S. V., Gaponik, P. N., Lyakhov, A. S., & Ivashkevich, O. A. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(23), 4286. [Link]

-

Worzakowska, M., & Staszewska, A. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(15), 5427. [Link]

-

Stoyanov, S., Zlateva, T., Kaloyanov, N., & Georgiev, A. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39359-39373. [Link]

-

PubChem. (n.d.). Benzimidazole. PubChem. [Link]

-

Al-Jibouri, H. A. A., & Al-Timimay, A. H. (2019). Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. Journal of Physics: Conference Series, 1294, 052034. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]

-

Aslanduk, N. O., Gumerova, N. I., & Krivolapov, D. B. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–300. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Arumugam, N., Ponnuswamy, M. N., Ponnuswamy, A., & Jayakumar, R. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2621. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]

- 10. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydrazino-5-nitro-1H-1,3-benzimidazole: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The benzimidazole core is a well-established pharmacophore present in numerous approved drugs, while the hydrazino and nitro functionalities offer versatile handles for chemical modification and potential modulation of biological activity. This document details the compound's chemical identity, a proposed, logically-derived synthetic pathway, its physicochemical properties, and a critical analysis of its potential as a scaffold for developing novel therapeutic agents. The discussion is grounded in the established bioactivities of related benzimidazole, hydrazone, and nitro-aromatic compounds, providing a forward-looking perspective for researchers in the field.

Chemical Identity and Structure

This compound is a derivative of benzimidazole, characterized by a hydrazino group (-NHNH₂) at the 2-position and a nitro group (-NO₂) at the 5-position of the fused bicyclic ring system. These substitutions are critical, as they provide sites for further chemical elaboration and are known to influence the molecule's electronic properties and biological interactions.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 91467-48-0 | [1] |

| Molecular Formula | C₇H₇N₅O₂ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])NC(=N2)NN | N/A |

The structure combines the rigidity of the benzimidazole core with the reactive nucleophilicity of the terminal amine on the hydrazino group.

Caption: Chemical structure of this compound.

Synthesis and Methodologies

A key precursor for this synthesis is 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6) . The chloro group at the 2-position of the benzimidazole ring is activated towards nucleophilic attack. Hydrazine hydrate is an excellent nucleophile for displacing such leaving groups. This strategy is analogous to the synthesis of the parent compound, 2-hydrazino-1H-benzimidazole, from 2-bromobenzimidazole and hydrazine hydrate[2].

Proposed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-nitro-1H-1,3-benzimidazole (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or n-butanol, followed by an excess of hydrazine hydrate (e.g., 5-10 eq).

-

Causality: The excess hydrazine serves as both the nucleophile and the reaction medium, driving the reaction to completion. Ethanol is a common solvent that facilitates the dissolution of both reactants.

-

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates a successful reaction.

-

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol to remove residual hydrazine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Caption: Derivatization strategy via hydrazone formation.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is limited, properties can be predicted based on its structure and data from related analogs.

Table 2: Physicochemical Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Likely a colored solid (yellow to brown) | The nitro-aromatic and conjugated system often imparts color. [2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, heated methanol. | Typical for heterocyclic compounds of this size. [2] |

| Melting Point | Expected to be >200 °C | Benzimidazole derivatives are often high-melting solids due to hydrogen bonding and ring stacking. [3] |

| pKa | Estimated around 6.07 | Predicted value for the parent 2-hydrazinobenzimidazole, suggesting weak basicity. [2]|

Safety and Handling

-

Hazard Profile: While not specifically classified, compounds containing hydrazino and nitro-aromatic groups should be handled with care. They should be considered potentially harmful if swallowed, inhaled, or in contact with skin, analogous to the parent compound 2-hydrazinyl-1H-benzimidazole.[4]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required when handling this compound.

Conclusion

This compound represents a molecule of high strategic value for medicinal chemists. It elegantly combines the privileged benzimidazole scaffold with two versatile functional groups—the reactive hydrazino moiety and the activity-modulating nitro group. Its utility as a chemical intermediate for generating diverse libraries of hydrazone derivatives makes it a compelling starting point for hit-to-lead campaigns targeting a range of diseases, most notably cancer and infectious diseases. The proposed synthetic route is robust and relies on well-established chemical principles, ensuring its accessibility to suitably equipped research laboratories. Further investigation into the synthesis and biological evaluation of derivatives from this scaffold is highly warranted and promises to yield novel therapeutic candidates.

References

-

Zubatyuk, R. et al. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(21), 3845. Available at: [Link] [3]2. Argirova, M. A. et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39379-39391. Available at: [Link] [5][6]3. Abu-Bakr, S. M. et al. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1358. Available at: [Link] [7][8]4. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95788, 2-hydrazinyl-1H-1,3-benzodiazole. PubChem. Retrieved January 22, 2026. Available at: [Link] [4]5. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3725611, 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. PubChem. Retrieved January 22, 2026. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-HYDRAZINO-1H-1,3-BENZIMIDAZOLE | 15108-18-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available data for this specific molecule, this document serves as a foundational framework for its characterization. It emphasizes robust methodologies for determining aqueous and organic solubility, elucidates the principles behind stability-indicating assays, and outlines protocols for forced degradation studies. By synthesizing established analytical techniques for related benzimidazole and hydrazone derivatives, this guide empowers researchers to generate reliable and reproducible data, crucial for advancing preclinical development.

Introduction: The Significance of Physicochemical Characterization

This compound (Molecular Formula: C₇H₇N₅O₂, Molecular Weight: 193.16 g/mol ) belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] The introduction of a hydrazino group at the 2-position and a nitro group at the 5-position creates a unique electronic and structural profile, suggesting potential applications that warrant further investigation.

However, before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility and stability is paramount. These two parameters are cornerstones of "drug-likeness" and profoundly influence a candidate's journey through discovery and development. Poor solubility can lead to erratic results in biological assays and hinder the development of viable formulations, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[3][4]

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the comprehensive assessment of this compound's solubility and stability profile.

Solubility Profiling: A Multifaceted Approach

The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability. For this compound, a molecule with both polar (hydrazine, nitro) and non-polar (benzene ring) functionalities, solubility is expected to be highly dependent on the solvent system and pH.

Predicted Solubility Characteristics

Based on the behavior of related nitro- and hydrazino-benzimidazole derivatives, we can anticipate the following:

-

Polar Aprotic Solvents: High solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice and forming hydrogen bonds.[5]

-

Polar Protic Solvents: Moderate to low solubility is anticipated in alcohols like methanol and ethanol. While hydrogen bonding is possible, the overall polarity may be less favorable than DMSO.

-

Aqueous Media: Due to the aromatic core, low intrinsic aqueous solubility is predicted. However, the basic hydrazino group and the acidic proton on the imidazole ring suggest that solubility will be highly pH-dependent.

-

Non-polar Solvents: Poor solubility is expected in solvents such as hexane, toluene, and dichloromethane.[5]

Experimental Determination of Solubility

Two primary types of solubility assays are recommended: kinetic and thermodynamic.

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[3][6]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the appropriate wells.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at 700 RPM for 2 hours at room temperature to allow for precipitation.

-

Measurement: Analyze the plate using a nephelometer to measure light scattering, which is indicative of precipitate formation.

-

Quantification: Compare the light scattering values against a calibration curve to determine the kinetic solubility limit.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for Kinetic Solubility Assay.

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is a lower-throughput but more accurate representation of true solubility, crucial for later-stage development.[4][7]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Reporting: Report the thermodynamic solubility in µg/mL or µM at each specific pH.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for Thermodynamic Solubility Assay.

Table 1: Summary of Recommended Solubility Studies

| Parameter | Method | Rationale |

| Kinetic Solubility | Nephelometry or UV Spectroscopy | High-throughput screening for early-stage assessment in aqueous buffers.[3][8] |

| Thermodynamic Solubility | Shake-Flask with HPLC-UV detection | Gold-standard, equilibrium measurement for accurate solubility determination.[4][9] |

| pH-Solubility Profile | Shake-Flask across a pH range | To understand the impact of ionization on solubility, critical for predicting in vivo behavior. |

| Solvent Solubility | Shake-Flask with HPLC-UV detection | To identify suitable solvents for formulation, analytical method development, and synthesis. |

Stability Assessment and Degradation Pathway Elucidation

A comprehensive stability profile is essential to ensure that a drug candidate is safe and effective over its shelf life. Forced degradation studies are employed to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Protocol: RP-HPLC Method Development

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase Optimization: Begin with a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or an acetate buffer at pH 4.5).[11] Optimize the gradient to achieve a good separation between the parent peak and any potential degradants.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which helps in identifying peak purity and selecting the optimal wavelength for quantification.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying likely degradation pathways and products that might be observed under normal storage conditions.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | The hydrazone linkage is known to be labile to acid-catalyzed hydrolysis.[12][13] This will test the stability of the C=N bond and the benzimidazole ring under acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | The amide-like character of the benzimidazole ring and potential hydrolysis of the nitro group will be assessed. Benzimidazole derivatives have shown degradation in alkaline solutions.[14] |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature | The electron-rich hydrazino moiety is susceptible to oxidation. This stress test will reveal the compound's vulnerability to oxidative degradation.[10] |

| Thermal Degradation | Dry heat at 70-80°C | Assesses the intrinsic thermal stability of the molecule. Nitroaromatic compounds can have complex thermal degradation profiles.[5] |

| Photodegradation | Exposure to UV/Vis light (ICH Q1B guidelines) in solution and solid state | Benzimidazole derivatives are known to be photosensitive.[14][15] The nitroaromatic moiety can also contribute to photoreactivity. This is critical for determining appropriate packaging and storage conditions. |

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Hydrazino Group: Under acidic or basic conditions, the C-N bond of the hydrazino group could be cleaved, potentially leading to the formation of 2-hydroxy-5-nitro-1H-1,3-benzimidazole.

-

Oxidation: The hydrazino group is a primary target for oxidation, which could lead to the formation of diazenes or other oxidized species.

-

Reduction of the Nitro Group: Under certain reductive conditions, the nitro group could be reduced to a nitroso or amino group.

-

Photodegradation: Light exposure could catalyze hydrolysis of the carbamic-like structure within the benzimidazole ring system.[16]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Potential Degradation Pathways.

Conclusion and Future Directions

The successful development of this compound as a potential therapeutic agent is contingent upon a solid understanding of its fundamental physicochemical properties. This guide provides a robust framework for systematically evaluating its solubility and stability. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can ascertain its dissolution behavior across various relevant conditions. Furthermore, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method will provide critical insights into its degradation pathways and inform on its storage and handling requirements.

The data generated from these studies will be invaluable for rational formulation design, interpretation of biological data, and ensuring the quality and safety of this promising compound as it progresses through the drug discovery pipeline.

References

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity—study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-445. [Link]

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives.

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Abdelwahab, N. S., & Abdelrahman, M. M. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Advances, 5(5), 3165-3173. [Link]

- Chiristmann, A., et al. (2000). Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 127-134.

-

Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96–Well Protocol. Retrieved from [Link]

- Sevastyanov, O., et al. (2019). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Jalil, A., et al. (2021). Benzimidazole derivatives as energetic materials: a theoretical study. Molecules, 26(15), 4485. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

-

Jalil, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4485. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. Il Farmaco, 58(8), 589-595.

- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

-

Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

-

ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278-284. [Link]

-

Kumar, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Combinatorial chemistry & high throughput screening, 18(4), 346-355. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 46(16), 5181-5190. [Link]

- Traoré, F., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 13(2), 20.

-

Traoré, F., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 13(2), 20-27. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

-

Istrati, D., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(24), 5946. [Link]

- Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39391-39403.

-

PubChem. (n.d.). 2-hydrazinyl-1H-1,3-benzodiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]

-

Ghalib, R. M., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1523–o1524. [Link]

-

Istrati, D., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules (Basel, Switzerland), 25(24), 5946. [Link]

-

Ghalib, R. M., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1523–o1524. [Link]

- Ghalib, R. M., et al. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E Structure Reports Online, 67(6), o1523-o1524.

Sources

- 1. Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. evotec.com [evotec.com]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: The Scientific Merit of the Benzimidazole Scaffold

An In-Depth Technical Guide to the Theoretical Studies of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole

Abstract: This guide provides a comprehensive theoretical examination of this compound (C₇H₇N₅O₂), a heterocyclic compound of significant interest due to the combined functionalities of its benzimidazole scaffold, electron-donating hydrazino group, and electron-withdrawing nitro group. We delve into the core computational methodologies used to predict its structural, spectroscopic, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for understanding and predicting the behavior of this molecule through the lens of quantum chemistry. We will explore its optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The causality behind computational choices is explained to provide a self-validating system of protocols, grounded in authoritative research.

The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science. It is a key component in various natural and synthetic molecules, including Vitamin B12.[1] The fusion of a benzene ring with an imidazole ring creates a stable, aromatic system that can be readily functionalized to modulate its biological and physical properties. Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The specific molecule of interest, this compound, presents a fascinating case for theoretical study. The presence of the electron-donating hydrazino (-NHNH₂) group at the 2-position and the strong electron-withdrawing nitro (-NO₂) group at the 5-position creates a significant intramolecular charge transfer characteristic. This "push-pull" electronic system is a classic design motif for creating materials with enhanced non-linear optical (NLO) properties.[4] Furthermore, the hydrazone moiety (-NH-N=CH-) that can be formed from the hydrazino group is a well-established pharmacophore with diverse biological activities.[5][6]

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable, atom-level insights into molecular properties before undertaking potentially costly and time-consuming synthesis and experimentation.[7][8] They allow for the prediction of molecular stability, reactivity, spectroscopic signatures, and potential biological interactions, thereby accelerating the discovery process.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical aspects, a plausible experimental workflow is essential for context and validation.

Proposed Synthesis Protocol

The synthesis of this compound can be logically approached via nucleophilic substitution. A common route involves the reaction of a 2-chloro-substituted benzimidazole with hydrazine hydrate.[9][10]

Step-by-Step Workflow:

-

Starting Material : Begin with 2-chloro-5-nitro-1H-benzimidazole.

-

Reaction : Reflux the starting material with an excess of hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent such as ethanol.[11]

-

Mechanism : The highly nucleophilic hydrazine displaces the chloride ion at the C2 position of the benzimidazole ring.

-

Work-up : Upon cooling, the product typically precipitates out of the solution. It can then be filtered, washed with cold ethanol and water to remove unreacted starting materials and excess hydrazine, and dried under vacuum.

-

Purification : Recrystallization from a solvent like ethanol or an ethanol/water mixture can be performed to obtain a purified product.

Spectroscopic Validation: Bridging Theory and Experiment

The synthesized compound's identity and purity are confirmed by comparing experimental spectra with theoretically predicted data.

-

FT-IR Spectroscopy : The infrared spectrum is crucial for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations from the imidazole and hydrazino groups (typically in the 3100–3400 cm⁻¹ range), asymmetric and symmetric stretching of the NO₂ group (around 1580 cm⁻¹ and 1400 cm⁻¹, respectively), and C=N stretching from the imidazole ring.[11][12][13]

-

NMR Spectroscopy (¹H & ¹³C) : ¹H NMR would show distinct signals for the aromatic protons on the benzene ring, with shifts influenced by the electron-withdrawing nitro group. Signals for the labile N-H protons of the imidazole and hydrazino moieties would also be present, often appearing as broad singlets.[12][14][15] ¹³C NMR would confirm the number of unique carbon environments in the molecule.

-

UV-Vis Spectroscopy : The electronic absorption spectrum, typically recorded in a solvent like DMSO or ethanol, reveals the electronic transitions within the molecule.[14][16] The presence of the extended conjugated system and the charge-transfer nature of the molecule are expected to result in strong absorption bands in the UV-visible region.[17]

Core Computational Methodology

Our theoretical investigation is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry that balances accuracy with computational feasibility.

Rationale for Method Selection

-

DFT Approach : We selected the DFT method for all calculations. DFT is renowned for its ability to accurately model electronic structure and related properties in medium-to-large organic molecules.[8]

-

Functional and Basis Set : The specific combination of the B3LYP functional with the 6-311++G(d,p) basis set is employed.[7][18]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a high degree of accuracy for predicting geometries and vibrational frequencies of organic compounds.[2][18]

-

6-311++G(d,p) is a robust triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing non-covalent interactions and systems with potential charge separation. The (d,p) denotes polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and energy calculations.[18]

-

Computational Workflow Diagram

The following diagram outlines the logical sequence of the theoretical calculations performed.

Caption: Standard computational workflow for theoretical molecular analysis.

A Theoretical Deep Dive: Results and Discussion

This section details the predicted properties of this compound based on the computational workflow.

Optimized Molecular Structure

The initial step involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. The planarity of the benzimidazole ring is expected to be maintained, while the hydrazino and nitro groups will adopt specific torsion angles to minimize steric hindrance and maximize electronic stabilization.

Caption: 2D representation of this compound.

Vibrational Analysis

A frequency calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the FT-IR and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions (stretching, bending, etc.).

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | Imidazole & Hydrazine | 3450 - 3300 | 3400 - 3100[12][19] |

| C-H Stretch | Aromatic | 3100 - 3000 | 3100 - 3000 |

| Asymmetric NO₂ Stretch | Nitro Group | ~1575 | 1620 - 1540[13] |

| C=N Stretch | Imidazole Ring | ~1620 | 1630 - 1590 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | 1600 - 1450 |

| Symmetric NO₂ Stretch | Nitro Group | ~1350 | 1440 - 1360[13] |

Note: Predicted wavenumbers are typically scaled by a factor (~0.96) to correct for anharmonicity and limitations in the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic properties.[2]

-

HOMO : Represents the ability to donate an electron. Its energy (E_HOMO) is related to the ionization potential.

-

LUMO : Represents the ability to accept an electron. Its energy (E_LUMO) is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE) : The difference ΔE = E_LUMO - E_HOMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[20]

For this molecule, the HOMO is expected to be localized primarily on the electron-rich hydrazino group and the benzimidazole ring system, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring, indicating the region most susceptible to nucleophilic attack.[21] This spatial separation of HOMO and LUMO is the hallmark of an effective intramolecular charge-transfer system.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[21][22]

-

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas). These are prime targets for electrophilic attack. In our molecule, these will be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms.[23]

-

Blue Regions : Indicate positive electrostatic potential (electron-poor areas). These are susceptible to nucleophilic attack. The hydrogen atoms of the NH groups in the imidazole and hydrazine moieties are expected to be the most positive regions.[21]

-

Green Regions : Represent neutral or near-zero potential.

The MEP map visually confirms the electronic "push-pull" nature, with the negative potential concentrated near the nitro group and the positive potential near the hydrazino and imidazole protons.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground-state and excited-state electron distribution often exhibit NLO properties. The intramolecular charge transfer from the hydrazino donor to the nitro acceptor, facilitated by the conjugated benzimidazole bridge, makes this molecule a strong candidate for NLO applications.[4] The key parameter calculated is the first-order hyperpolarizability (β₀). A high β₀ value suggests a strong second-order NLO response, which is desirable for materials used in technologies like frequency doubling of lasers.

Potential Biological Activity

The benzimidazole-hydrazone framework is associated with a wide range of pharmacological activities.[5][6][24]

-

Anticancer Activity : Many benzimidazole derivatives, including those with hydrazino side chains, have shown promising results against various cancer cell lines, such as breast cancer (MCF7).[25][26] The mechanism often involves the inhibition of key enzymes or interference with DNA replication.

-

Antimicrobial and Anthelmintic Activity : The hydrazone moiety is a known pharmacophore in antimicrobial agents.[5] Benzimidazole-hydrazones have demonstrated potent activity against parasites like Trichinella spiralis and various bacterial and fungal strains.[12][27]

-

Antioxidant Activity : The hydrazino group can act as a radical scavenger, imparting antioxidant properties to the molecule.[12]

A logical next step would be to perform molecular docking studies, computationally placing the optimized structure of this compound into the active site of a relevant biological target (e.g., a bacterial enzyme or a cancer-related protein) to predict binding affinity and interaction modes.

Conclusion

The theoretical investigation of this compound using DFT calculations provides a powerful, predictive framework for understanding its fundamental properties. The computational results indicate a stable molecular structure characterized by a significant intramolecular charge transfer from the hydrazino donor to the nitro acceptor. This electronic profile suggests a low HOMO-LUMO energy gap, pointing towards high chemical reactivity and potential for strong non-linear optical properties. The MEP map clearly delineates the electron-rich and electron-poor regions, offering a guide for predicting its chemical behavior and intermolecular interactions. These theoretical insights, combined with the known pharmacological importance of the benzimidazole-hydrazone scaffold, position this molecule as a promising candidate for further investigation in both materials science and medicinal chemistry.

References

- Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research.

- Stefańska, J., et al. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.

- ResearchGate. (n.d.). HOMO-LUMO plots for 2-(1-amino benzyl) benzimidazole, 3a and synthesized SB 4d.

- ACS Omega. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives.

- ResearchGate. (n.d.).

- El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286.

- Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.

- Siddiqui, A. A., et al. (n.d.). A review exploring biological activities of hydrazones. PubMed Central (PMC).

- Abu-Bakr, S. M., et al. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- ResearchGate. (n.d.). Nonlinear optical (NLO) properties of benzimidazole – a review.

- Panicker, C. Y., et al. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PubMed Central (PMC).

- Jebur, M. H. (2019). Synthesis, characterization of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. IOP Conference Series: Journal of Physics: Conference Series, 1294(5), 052034.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). Quantum Chemical Study On Two Benzimidazole Derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of hybrids 5h, 5o and 5p.

- Journal of Molecular Structure. (n.d.). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD.

- Paneru, T. R., et al. (n.d.). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. PubMed Central (PMC).

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) distributions for 1, 1 À and 1ÁF À molecules.

- ResearchGate. (n.d.). The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B.

- Science Publishing Group. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds.

- ResearchGate. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.

- ResearchGate. (n.d.). (PDF)

- Stefańska, J., et al. (n.d.).

- Nature Portfolio. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.

- PubChem. (n.d.). 2-hydrazinyl-1H-1,3-benzodiazole.

- ResearchGate. (n.d.). (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR)

- Oriental Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.). The molecular electrostatic potential surfaces of the N′-benzylidene...

- ResearchGate. (n.d.). (PDF)

- Dalton Transactions. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Royal Society of Chemistry Publishing.

- Semantic Scholar. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- SpectraBase. (n.d.). Benzimidazole - Optional[FTIR] - Spectrum.

- PubMed Central (PMC). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 10. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 13. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 14. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. longdom.org [longdom.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Advent and Ascendance of 2-Hydrazinobenzimidazoles: A Technical Guide for the Modern Researcher

Abstract

The benzimidazole scaffold, a privileged pharmacophore in medicinal chemistry, has given rise to a multitude of derivatives with profound biological activities. Among these, the 2-hydrazinobenzimidazole core has emerged as a particularly versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2-hydrazinobenzimidazoles. It is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into their synthesis and derivatization. This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Benzimidazole Core and the Dawn of a New Derivative

The story of 2-hydrazinobenzimidazoles is intrinsically linked to the broader history of benzimidazole chemistry. First synthesized in 1872, the benzimidazole ring system, an isostere of naturally occurring purines, quickly garnered attention for its potential to interact with biological systems.[1] The latter half of the 20th century saw an explosion of research into benzimidazole-containing compounds, leading to the development of blockbuster drugs such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[1][2]

The introduction of a hydrazine moiety at the 2-position of the benzimidazole ring represented a significant evolution in the field. This seemingly simple structural modification unlocked a vast new chemical space, paving the way for the synthesis of a diverse array of derivatives, most notably hydrazones. These derivatives have since been shown to possess a remarkable spectrum of biological activities, including potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide will trace the path from the initial synthesis of the 2-hydrazinobenzimidazole scaffold to the cutting-edge research that continues to unveil its therapeutic potential.

The Genesis of a Scaffold: Synthesis of the 2-Hydrazinobenzimidazole Core

The synthetic routes to the 2-hydrazinobenzimidazole core are varied, each with its own set of advantages and mechanistic underpinnings. The choice of a particular synthetic strategy often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the benzimidazole ring.

The Phillips-Ladenburg Condensation: A Foundational Approach

The most fundamental and widely employed method for the synthesis of the benzimidazole ring itself is the Phillips-Ladenburg condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]

Mechanism of Benzimidazole Formation:

The reaction proceeds via a nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Figure 1: General mechanism of benzimidazole formation via the Phillips-Ladenburg condensation.

Synthesis of 2-Hydrazinobenzimidazole: Key Methodologies

Building upon the foundational benzimidazole scaffold, several key methods have been developed to introduce the crucial hydrazine moiety at the 2-position.

A common and efficient route to 2-hydrazinobenzimidazole involves a two-step process starting from the readily available 2-mercaptobenzimidazole.

Step 1: Oxidation to 2-Benzimidazolesulfonic Acid

The first step involves the oxidation of the thiol group to a sulfonic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate in an alkaline medium.[9][10]

Step 2: Hydrazinolysis of the Sulfonic Acid

The resulting 2-benzimidazolesulfonic acid is then treated with hydrazine hydrate, which displaces the sulfonic acid group to yield the desired 2-hydrazinobenzimidazole.[9][10]

Experimental Protocol: Synthesis of 2-Hydrazinobenzimidazole from 2-Mercaptobenzimidazole

-

Step 1: Synthesis of 2-Benzimidazolesulfonic Acid

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole in a 50% aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.

-

Continue stirring at room temperature until the purple color of the permanganate disappears.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the 2-benzimidazolesulfonic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Step 2: Synthesis of 2-Hydrazinobenzimidazole

-

In a round-bottom flask equipped with a reflux condenser, suspend the 2-benzimidazolesulfonic acid in an excess of hydrazine hydrate (99%).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold water, and dry to obtain 2-hydrazinobenzimidazole.[9]

-

Causality Behind Experimental Choices:

-